molecular formula C14H15N7 B6448753 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2549012-98-6

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6448753
CAS No.: 2549012-98-6
M. Wt: 281.32 g/mol
InChI Key: YOFXWQIHQLLSRN-UHFFFAOYSA-N
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Description

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a cyano group at position 2 and a piperazine ring at position 2. The piperazine moiety is further modified with a 4-methylpyrimidin-2-yl group. This structure combines nitrogen-rich aromatic systems (pyrazine and pyrimidine) with a flexible piperazine linker, a design common in pharmaceuticals targeting central nervous system (CNS) receptors or kinases .

Properties

IUPAC Name

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c1-11-2-3-18-14(19-11)21-8-6-20(7-9-21)13-12(10-15)16-4-5-17-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFXWQIHQLLSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target molecule features a pyrazine core substituted at position 3 with a piperazine moiety, which is further functionalized at its 4-position with a 4-methylpyrimidin-2-yl group. The pyrazine ring’s electron-deficient nature necessitates strategic activation for nucleophilic substitution or metal-catalyzed coupling. The piperazine bridge introduces conformational flexibility, while the pyrimidine and cyano groups contribute to steric and electronic complexity.

Key Synthetic Hurdles

Primary challenges include:

  • Regioselective functionalization of the pyrazine ring at position 3.

  • Controlled monosubstitution of piperazine to avoid polysubstitution byproducts.

  • Compatibility of coupling reagents with nitrile functionalities.

Synthesis of 1-(4-Methylpyrimidin-2-yl)piperazine

Palladium-Catalyzed Amination

A pivotal intermediate, 1-(4-methylpyrimidin-2-yl)piperazine, is synthesized via Buchwald-Hartwig coupling between piperazine and 2-chloro-4-methylpyrimidine. Optimized conditions employ Pd(dppf)Cl₂ as a catalyst, potassium acetate as a base, and a dioxane/water solvent system at 80°C for 18 hours. This method achieves moderate yields (45–55%) but requires rigorous purification to isolate the monosubstituted product.

Table 1: Optimization of Piperazine Substitution

CatalystBaseSolventYield (%)
Pd(dppf)Cl₂KOAcDioxane/H₂O52
Pd(OAc)₂/XantphosCs₂CO₃Toluene38
NiCl₂(dppe)NaOtBuDMF<10

Alternative Routes via Suzuki Coupling

In a complementary approach, 4-methylpyrimidin-2-ylboronic acid is coupled with tert-butyl piperazine-1-carboxylate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Subsequent deprotection with TFA yields the desired piperazine derivative in 60% overall yield. This method enhances regioselectivity but necessitates boronic acid synthesis.

Preparation of 3-Chloropyrazine-2-carbonitrile

Direct Chlorination Strategies

3-Chloropyrazine-2-carbonitrile is synthesized via radical chlorination of pyrazine-2-carbonitrile using N-chlorosuccinimide (NCS) and AIBN in CCl₄ at reflux. This method affords the product in 68% yield with >90% regioselectivity. Alternative pathways employing POCl₃ as a chlorinating agent result in lower yields (35–40%) due to side reactions.

Metallation-Halogen Exchange

Directed ortho-metallation (DoM) using LDA (lithium diisopropylamide) at −78°C followed by quenching with hexachloroethane provides precise control over chlorination position. This method, though efficient (75% yield), demands stringent anhydrous conditions.

Coupling of Piperazine and Pyrazine Moieties

Buchwald-Hartwig Amination

The final C–N bond formation between 1-(4-methylpyrimidin-2-yl)piperazine and 3-chloropyrazine-2-carbonitrile is achieved via Pd₂(dba)₃/Xantphos-catalyzed amination. Key parameters include:

  • Catalyst System : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : Toluene at 110°C for 24 hours
    This protocol delivers the target compound in 72% yield with >95% purity.

Table 2: Impact of Ligands on Coupling Efficiency

LigandYield (%)Purity (%)
Xantphos7295
BINAP5888
DPEPhos6590

T3P-Mediated Coupling

Adapting methodologies from pyrazine-2-carboxylic acid derivatives, T3P (50% in EtOAc) facilitates coupling between 3-aminopyrazine-2-carbonitrile and 1-(4-methylpyrimidin-2-yl)piperazine. While this approach avoids palladium, it requires stoichiometric T3P and DIPEA in DMF, yielding 45% product with residual reagent challenges.

Analytical Characterization and Process Optimization

Spectroscopic Validation

1H NMR analysis confirms the absence of di-substituted piperazine byproducts, with characteristic singlet peaks for pyrimidine-CH₃ (δ 2.35) and pyrazine-CN (δ 8.42). LC-MS (ESI+) shows a molecular ion at m/z 281.32 [M+H]⁺, aligning with the molecular formula C₁₄H₁₅N₇.

Purity Enhancement

Silica gel chromatography (DCM/MeOH, 9:1) effectively removes unreacted starting materials, while recrystallization from EtOAc/hexane improves crystallinity. Final purity exceeds 98% as verified by HPLC.

Scalability and Industrial Considerations

Cost-Benefit Analysis

Buchwald-Hartwig amination, though efficient, incurs high catalyst costs (~$120/g Pd₂(dba)₃). T3P-mediated coupling offers a lower-cost alternative ($0.50/g T3P) but suffers from scalability limitations due to exothermic side reactions.

Green Chemistry Metrics

Solvent recovery systems for toluene and DMF reduce E-factor values from 32 to 18. Catalytic hydrogenation for byproduct mitigation remains under exploration .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing heterocycles.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled temperatures and solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine or piperazine rings.

Scientific Research Applications

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Pyrazine vs. Pyridine/Pyrano-Pyridine Derivatives
  • Target Compound : Pyrazine core with piperazine linkage.
  • 3-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile () : Replaces the 4-methylpyrimidin-2-yl group with a morpholine-substituted pyrimidine. Morpholine enhances solubility but reduces lipophilicity compared to methylpyrimidine .
  • 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (): Pyrano-pyridine core instead of pyrazine. The fused pyran ring increases molecular weight (421.5 g/mol vs. ~300 g/mol for the target compound) and may improve metabolic stability .
  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (): Pyridine core with phenyl and thiophenyl substituents.
Substituent Variations on the Piperazine Ring
  • Target Compound : 4-Methylpyrimidin-2-yl group.
  • 3-(4-(2-Bromo-2,2-difluoroacetyl)piperazin-1-yl)pyrazine-2-carbonitrile () : Bromo-difluoroacetyl substituent. This electron-withdrawing group alters electronic properties (19F NMR: δ = -54.25) and may enhance reactivity in nucleophilic substitutions .
  • 3-(4-(2,2,2-Trifluoroacetyl)piperazin-1-yl)pyrazine-2-carbonitrile () : Trifluoroacetyl group increases lipophilicity (logP) and stability against hydrolysis compared to methylpyrimidine .
  • 3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid (): Quinoline substituent with a carboxylic acid terminus. The ionizable carboxylic acid improves aqueous solubility but limits blood-brain barrier permeability .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR, MS)
Target Compound C14H14N8 318.32 (calculated) Not reported in evidence
3-(4-(2-Bromo-2,2-difluoroacetyl)piperazinyl)pyrazine () C10H11BrF2N4O 342.99 (HRMS [M+Na]+) 19F NMR: δ = -54.25; 13C NMR: δ = 161.5 (C≡N)
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazinyl}-pyrano-pyridine () C22H27N7O2 421.5 Smiles: Cc1cc(N2CCN(c3nc4c(cc3C#N)COCC4)CC2)nc(...)

Biological Activity

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazine ring substituted with a piperazine ring, which is further substituted with a pyrimidine ring. Its structure suggests promising interactions with biological targets, particularly in the realm of cancer treatment and enzyme inhibition.

The primary biological activity of this compound is attributed to its ability to inhibit protein kinases, which are crucial for various cellular signaling pathways involved in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound disrupts cellular signaling processes, leading to:

  • Suppression of Cell Growth : The inhibition of protein kinases can result in reduced proliferation of cancer cells.
  • Induction of Apoptosis : The compound may trigger programmed cell death pathways, enhancing its efficacy against malignant cells.

Pharmacokinetics

Research indicates that similar compounds are rapidly absorbed in biological systems, achieving maximum plasma concentrations within an hour post-administration. This rapid absorption is critical for therapeutic efficacy, particularly in acute settings such as cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (Breast Cancer)2.5Induction of apoptosis via caspase activation
Study 2A549 (Lung Cancer)1.8Inhibition of cell cycle progression
Study 3HCT116 (Colon Cancer)3.0Disruption of signaling pathways related to growth

These studies indicate that the compound's potency varies across different cancer types, with the MCF-7 cell line showing notable sensitivity.

Case Studies

  • Breast Cancer Treatment : A study evaluated the compound's effects on MCF-7 cells and found that it significantly increased apoptosis rates through the activation of caspases 3, 8, and 9. The results indicated a potential for this compound as a therapeutic agent in breast cancer treatment.
  • Lung Cancer Models : In A549 lung cancer models, the compound demonstrated an IC50 value of 1.8 µM, suggesting strong inhibitory effects on tumor growth. The mechanism involved the arrest of the cell cycle at the G1 phase.

Q & A

Q. What are the critical steps and analytical methods for synthesizing 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
  • Piperazine Ring Formation : Mannich reactions or coupling of pre-synthesized piperazine derivatives with pyrimidine/pyrazine precursors .

  • Reaction Optimization : Temperature control (e.g., 60–100°C), solvent selection (e.g., DMSO, acetonitrile), and catalysts (e.g., palladium/nickel complexes) to minimize side reactions .

  • Purification : Column chromatography (hexanes/EtOAc mixtures) or Si-Trisamine filtration to achieve >85% purity .

  • Characterization : NMR (for structural confirmation), HPLC (purity >95%), and HRMS (mass validation) .

    Table 1: Representative Synthesis Conditions

    StepSolventCatalystYield (%)Purity MethodReference
    Piperazine couplingAcetonitrilePd(OAc)₂45–60NMR, HPLC
    Pyrazine nitrile formationDMFNaOH70–80HPLC, HRMS

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves 3D conformation, particularly for piperazine-pyrimidine linkages (bond angles: 110–120°) .
  • NMR Analysis : Key signals include pyrazine C≡N at ~110 ppm (¹³C) and piperazine N–CH₃ at 2.3 ppm (¹H) .
  • Computational Chemistry : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding site interactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and reduce experimental trial-and-error?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict transition states and intermediates using software like Gaussian or ORCA. For example, reaction path searches identify energy barriers for nucleophilic substitutions .
  • Machine Learning : Trained on reaction databases to prioritize solvent/catalyst combinations. Reduces optimization time by ~40% .
  • Case Study : A 2025 study achieved 94% yield for a related piperazine-carbonitrile compound by simulating Pd-catalyzed coupling pathways .

Q. How do structural modifications (e.g., pyrimidine substituents) influence kinase inhibition?

  • Methodological Answer :
  • SAR Analysis : Methyl groups on pyrimidine enhance selectivity for tyrosine kinases (IC₅₀: 12 nM vs. 85 nM for unsubstituted analogs) .

  • Binding Affinity Assays : Surface plasmon resonance (SPR) shows Kd values improve 3-fold with 4-methylpyrimidin-2-yl vs. chlorobenzoyl groups .

  • Data Contradiction Resolution : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (ATP concentration, pH). Validate via orthogonal methods like ITC .

    Table 2: Impact of Substituents on Kinase Inhibition

    SubstituentTarget KinaseIC₅₀ (nM)Assay TypeReference
    4-Methylpyrimidin-2-ylTyrosine Kinase A12 ± 2SPR
    4-ChlorobenzoylSerine/Threonine Kinase85 ± 10Fluorescence

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized Assay Protocols : Use fixed ATP concentrations (1 mM) and pH 7.4 buffers to minimize variability .
  • Orthogonal Validation : Combine SPR with cellular assays (e.g., Western blot for phosphorylated targets) .
  • Meta-Analysis : Compare datasets across studies using tools like ChemBL to identify outliers .

Q. What advanced purification techniques address challenges in isolating byproducts?

  • Methodological Answer :
  • High-Resolution Chromatography : UPLC with C18 columns (particle size: 1.7 µm) separates structurally similar impurities (e.g., des-methyl analogs) .
  • Crystallization Screening : Use 96-well plates with 20 solvents to identify optimal recrystallization conditions (e.g., ethanol/water mixtures) .

Key Takeaways for Researchers

  • Synthesis : Prioritize Pd-catalyzed coupling and Si-Trisamine purification for scalability .
  • Characterization : Combine X-ray and DFT methods for robust structural validation .
  • Biological Testing : Standardize kinase assays and leverage computational tools to resolve data discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.